N-benzyl-N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The choice of solvent and reaction conditions may be optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N ′- [(E)- (2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N ′- [(E)- (4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific chemical structure, which includes a benzyl group, a chlorophenyl group, and a methanesulfonamide group
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(16-17-6-3-2-4-7-17)21-12-10-19(11-13-21)22(27)25-24-15-18-8-5-9-20(23)14-18/h2-15H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
IINBZQWKNPXREO-BUVRLJJBSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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